molecular formula C18H18N2O2S2 B3599371 [(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine

[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B3599371
M. Wt: 358.5 g/mol
InChI Key: FSXFURPTOPTXBB-UHFFFAOYSA-N
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Description

[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine is a complex organic compound that features a benzothiazole ring fused with a sulfonyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization and sulfonylation reactions. Common synthetic pathways include:

    Condensation Reaction: 2-aminobenzenethiol reacts with an aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.

    Sulfonylation: The benzothiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Pyrrolidine Addition: Finally, the pyrrolidine ring is introduced through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of [(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine is unique due to its combined structural features of benzothiazole, sulfonyl, and pyrrolidine rings, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-13-8-9-14(18-19-15-6-2-3-7-16(15)23-18)12-17(13)24(21,22)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXFURPTOPTXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine
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[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine
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[(5-Benzothiazol-2-yl-2-methylphenyl)sulfonyl]pyrrolidine

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